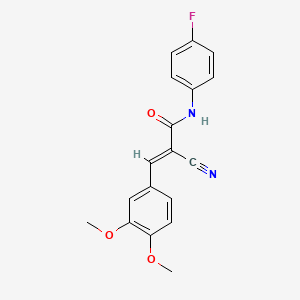
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide, also known as A-836,339, is a potent and selective antagonist of the cannabinoid CB1 receptor. It is a synthetic compound that was developed as a potential therapeutic agent for the treatment of obesity, metabolic disorders, and drug addiction.
作用機序
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide is a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and regulates appetite, pain, and addiction. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite and reward. This leads to a decrease in food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces food intake and body weight by decreasing appetite and increasing energy expenditure. It also has anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain. In addition, this compound has been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction.
実験室実験の利点と制限
One advantage of 2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide is its selectivity for the CB1 receptor, which allows for more specific targeting of the endocannabinoid system. However, one limitation is its potency, which requires higher doses to achieve the desired effects. Another limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for the study of 2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide. One direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity, metabolic disorders, and drug addiction. Another direction is the investigation of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Finally, the development of better methods for delivering this compound, such as nanoparticles or liposomes, could improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of obesity, metabolic disorders, and drug addiction. Its selectivity for the CB1 receptor allows for more specific targeting of the endocannabinoid system, but its potency and solubility in water can be limiting factors. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop more effective methods for its delivery.
合成法
The synthesis of 2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide involves the reaction of 4-bromo-2-methylphenol with N,N-diisopropylacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the nitrogen atom of the acetamide group. The product is then purified by column chromatography to obtain the pure compound.
科学的研究の応用
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to reduce food intake and body weight in animal models of obesity. It also has anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain. In addition, this compound has been studied for its potential in treating drug addiction, particularly for its ability to reduce the rewarding effects of drugs of abuse.
特性
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-10(2)17(11(3)4)15(18)9-19-14-7-6-13(16)8-12(14)5/h6-8,10-11H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTRAFSTVPEVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5873712.png)
![phenyl[3-(phenylsulfonyl)phenyl]methanone](/img/structure/B5873713.png)



![3-nitro-N'-[1-(10H-phenothiazin-2-yl)ethylidene]benzohydrazide](/img/structure/B5873729.png)
![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)
![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)
![methyl {[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5873777.png)

![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)
